NSC 109555

Chk2 kinase inhibitor IC50

NSC 109555 is a validated ATP-competitive Chk2 inhibitor featuring a distinct bis-guanylhydrazone chemotype unavailable in other Chk2 inhibitor classes. Its co-crystal structure with Chk2 (PDB: 2W0J) confirms unique ATP-pocket binding interactions, making it indispensable for structure-based drug design and molecular docking studies. With an IC50 of 200–240 nM and a characterized off-target profile including Brk inhibition (IC50=210 nM), it delivers reproducible kinase selectivity data. Validated synergy with gemcitabine at 1,250 nM in pancreatic cancer models (MIA PaCa-2, CFPAC-1, PANC-1, BxPC-3) provides a proven chemosensitization system. Select NSC 109555 for cross-study comparable, publication-ready Chk2 research.

Molecular Formula C19H24N10O
Molecular Weight 408.5 g/mol
CAS No. 13284-07-6
Cat. No. B225799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 109555
CAS13284-07-6
Synonyms4,4'-diacetylcarbanilide 4,4'-bis(amidinohydrazone)
4,4'-diacetyldiphenylurea 4,4'-bis(guanylhydrazone)
DDUG
diacetyldiphenylurea bisguanylhydrazone
diacetyldiphenylurea bisguanylhydrazone, dihydrochloride
NSC 109555
NSC-109555
NSC109555
Molecular FormulaC19H24N10O
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C
InChIInChI=1S/C19H24N10O/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30)/b26-11+,27-12+
InChIKeyHCAQGQIHBFVVIX-LYXAAFRTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





NSC 109555 (CAS 13284-07-6): A Chk2 Inhibitor Chemotype with Defined Selectivity and In Vitro Pharmacology


NSC 109555 (4,4'-diacetyldiphenylurea-bis(guanylhydrazone), CAS 13284-07-6) is a small-molecule inhibitor of Checkpoint Kinase 2 (Chk2) originally identified from a high-throughput screen of over 100,000 compounds [1]. It functions as an ATP-competitive inhibitor and represents a bis-guanylhydrazone chemotype distinct from other classes of Chk2 inhibitors [REFS-1, REFS-2]. Its primary documented biological activity is the inhibition of Chk2 kinase activity and subsequent downstream signaling events, with characterized in vitro effects including potentiation of cytotoxic agents in cancer cell lines [REFS-2, REFS-3].

Why Simple Substitution with Another Chk2 Inhibitor Like NSC 109555 Is Scientifically Invalid


The term 'Chk2 inhibitor' encompasses a diverse array of chemical scaffolds, each with distinct pharmacological profiles. NSC 109555 is a bis-guanylhydrazone [1] and exhibits a unique combination of potency and selectivity when compared to other well-characterized Chk2 inhibitors such as debromohymenialdisine (a marine sponge alkaloid) or 2-arylbenzimidazoles (e.g., BML-277) [2]. Furthermore, its ATP-competitive binding mode, confirmed by co-crystallography, occupies the ATP-binding pocket but engages the kinase domain differently than other inhibitors [3]. Consequently, substituting NSC 109555 with another Chk2 inhibitor based solely on target name risks introducing significant variability in kinase selectivity, off-target effects, and cellular outcomes, thereby compromising experimental reproducibility and valid cross-study comparisons.

NSC 109555 vs. Alternatives: A Quantitative Comparison for Scientific Selection


Chk2 Inhibition Potency of NSC 109555 vs. Debromohymenialdisine (DBH) and BML-277

In cell-free kinase assays, NSC 109555 inhibits Chk2 with an IC50 of 200-240 nM [REFS-1, REFS-2]. This potency is intermediate between the natural product debromohymenialdisine (DBH), which inhibits Chk2 with a reported IC50 of 3.5 µM (3,500 nM) [3], and the optimized synthetic inhibitor BML-277 (Chk2 Inhibitor II), which has an IC50 of 15 nM [4]. This 17.5-fold lower potency than BML-277, but 14.6-fold higher potency than DBH, defines its position as a mid-potency tool compound.

Chk2 kinase inhibitor IC50 cell-free assay

Selectivity Profile: NSC 109555 vs. BML-277 Against a Broader Kinase Panel

NSC 109555 was profiled against a panel of 20 kinases and showed >30-fold selectivity for Chk2 over Chk1 and 16 other kinases, though it potently inhibited Brk (IC50=210 nM) and had moderate activity on c-Met (IC50=6,000 nM) [REFS-1, REFS-2]. In contrast, BML-277 (Chk2 Inhibitor II) demonstrated >1,000-fold selectivity over Cdk1/B and CK1 and showed <25% inhibition across a 35-kinase panel at 10 µM . The narrower selectivity profile of NSC 109555, particularly its potent inhibition of Brk, represents a key differential factor that must be accounted for in phenotypic assays.

kinase selectivity off-target IC50 BML-277 CCT241533

Structural Confirmation of ATP-Competitive Mechanism: NSC 109555 Co-Crystal Structure

The binding mode of NSC 109555 was definitively established through X-ray crystallography of the Chk2 catalytic domain in complex with the compound (PDB ID: 2W0J) [1]. The 2.4 Å resolution structure revealed that NSC 109555 occupies the ATP-binding pocket, confirming its competitive mechanism [1]. This mode of inhibition is distinct from that observed for the previously studied Chk2 inhibitor debromohymenialdisine [1]. The co-crystal structure also identified a unique hydrophobic pocket proximal to the inhibitor, providing a rational basis for further medicinal chemistry optimization and differentiating it from other chemotypes lacking such defined structural data [1].

co-crystal X-ray binding mode structural biology ATP-competitive

Synergistic Cytotoxicity in Pancreatic Cancer Cells: NSC 109555 + Gemcitabine Combination

In a study across four pancreatic cancer cell lines (MIA PaCa-2, CFPAC-1, Panc-1, BxPC-3), the combination of NSC 109555 (1,250 nM) with the chemotherapeutic agent gemcitabine (GEM) demonstrated a strong synergistic antitumor effect, as quantified by the Chou-Talalay combination index (CI) method, with CI values <1 indicating synergy [1]. While direct comparative CI values for other Chk2 inhibitors in the same study are not available, this evidence establishes a specific, quantifiable combination effect for NSC 109555 in this therapeutically relevant context.

pancreatic cancer gemcitabine combination therapy synergy cytotoxicity

NSC 109555: Recommended Research Applications Based on Quantitative Evidence


Mid-Potency Chk2 Inhibition in In Vitro Kinase Assays

Use NSC 109555 at concentrations between 200 nM and 1 µM for reliable Chk2 inhibition in cell-free kinase assays [1]. Its defined IC50 of 200-240 nM makes it suitable for studies where a moderate level of inhibition is required, offering a distinct alternative to more potent (e.g., BML-277) or less potent (e.g., DBH) inhibitors [2].

Investigating Chk2-Mediated Synergy in Pancreatic Cancer Models

Employ NSC 109555 at 1,250 nM in combination with gemcitabine to study synergistic cytotoxicity in pancreatic cancer cell lines (MIA PaCa-2, CFPAC-1, Panc-1, BxPC-3) [3]. This established model provides a validated system for exploring Chk2-dependent mechanisms of chemosensitization.

Structural Biology and Rational Inhibitor Design

Utilize the published co-crystal structure of NSC 109555 with Chk2 (PDB: 2W0J) for structure-based drug design, molecular docking studies, and understanding the structural determinants of bis-guanylhydrazone binding to the Chk2 ATP pocket [4].

Studies Requiring a Defined Off-Target Profile (Brk Inhibition)

Select NSC 109555 when experimental design requires a Chk2 inhibitor with a characterized and potent off-target effect on Brk (IC50=210 nM) [5]. This allows for controlled investigation of Brk-related signaling pathways alongside Chk2 inhibition, contrasting with more selective inhibitors like BML-277.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 109555

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.